gymnoascolide B gymnoascolide B
Brand Name: Vulcanchem
CAS No.:
VCID: VC1846762
InChI: InChI=1S/C18H16O4/c1-21-18-15(16(19)13-10-6-3-7-11-13)14(17(20)22-18)12-8-4-2-5-9-12/h2-11,16,18-19H,1H3/t16?,18-/m1/s1
SMILES:
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol

gymnoascolide B

CAS No.:

Cat. No.: VC1846762

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

gymnoascolide B -

Specification

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
IUPAC Name (2R)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one
Standard InChI InChI=1S/C18H16O4/c1-21-18-15(16(19)13-10-6-3-7-11-13)14(17(20)22-18)12-8-4-2-5-9-12/h2-11,16,18-19H,1H3/t16?,18-/m1/s1
Standard InChI Key MNJDDTIBFQZPQZ-UHUGOGIASA-N
Isomeric SMILES CO[C@H]1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O
Canonical SMILES COC1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O

Introduction

Chemical Structure and Properties

Molecular Structure

Gymnoascolide B is formally known as (2R)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one according to IUPAC nomenclature . It features a butenolide core (a furan-2(5H)-one ring system) with phenyl substituents and a methoxy group. The compound possesses a chiral center with the R configuration at the C-2 position .

Chemical Formula and Molecular Weight

The molecular formula of gymnoascolide B is C₁₈H₁₆O₄ with a molecular weight of 296.3 g/mol . The exact mass has been calculated as 296.10485899 Da .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of gymnoascolide B based on computed data from PubChem and other sources:

PropertyValueReference
Molecular Weight296.3 g/mol
XLogP3-AA2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass296.10485899 Da
AppearanceNot reported-
SolubilityNot specifically reported for gymnoascolide B-

Structural Features

Gymnoascolide B contains a 2(5H)-furanone ring (butenolide) as its core structure with several key functional groups:

  • A methoxy group at the C-2 position

  • A hydroxyphenylmethyl group at the C-3 position

  • A phenyl substituent at the C-4 position

The compound has an R configuration at its chiral center, which is critical for its three-dimensional structure and potentially for its biological activity .

Isolation and Identification

Natural Source

Gymnoascolide B has been isolated from the Australian soil ascomycete Gymnoascus reessii . This fungal species belongs to the Gymnoascaceae family and is known to produce various bioactive secondary metabolites.

Structural Elucidation

The structure of gymnoascolide B was determined using detailed spectroscopic analyses, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

  • Infrared spectroscopy

  • UV-visible spectroscopy

The absolute configuration at C-5 was solved using a combination of chemical derivatization and quantum chemical simulations . This approach was necessary to accurately determine the stereochemistry of the compound, which is crucial for understanding its three-dimensional structure and potential biological activities.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis of gymnoascolide B would typically show a molecular ion peak corresponding to its molecular weight of 296.3 g/mol, confirming its molecular formula of C₁₈H₁₆O₄ .

Biological Activities

Known Activities

  • Antiviral activity against human coronavirus HCoV-OC43 with an EC₅₀ value of 20.62 μM

  • Reduction of viral load in culture supernatants below 5% at 80 µM and below 20% at 40 μM

  • Fungicidal and vasodilatory activities

Given the structural similarity between gymnoascolide A and B, it is possible that gymnoascolide B may exhibit similar biological properties, though specific studies on gymnoascolide B's activities appear to be limited in the current literature.

Structure-Activity Relationships

The presence of the butenolide core structure in gymnoascolide B suggests potential biological activity, as butenolides are known to exhibit various bioactivities including antimicrobial, antifungal, and anti-inflammatory properties. The specific arrangement of substituents around this core, particularly the R configuration at the chiral center, likely influences its biological activity profile.

Research Significance and Future Directions

Gymnoascolide B represents an interesting natural product with potential pharmacological applications. The unique structural features of this compound make it a valuable subject for further investigation in several areas:

  • Complete characterization of its biological activities, particularly its potential antiviral, antifungal, or vasodilatory effects

  • Development of more efficient synthetic routes to access gymnoascolide B and related analogs

  • Structure-activity relationship studies to identify the key structural elements responsible for biological activity

  • Investigation of potential medicinal applications, especially in light of the antiviral activity observed in the related compound gymnoascolide A

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